molecular formula C54H44N6O8S2 B12422057 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid

Cat. No.: B12422057
M. Wt: 969.1 g/mol
InChI Key: LTJDYGCWCCRPBZ-UHFFFAOYSA-N
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Description

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings, carboxyethyl groups, and a unique dithia-tetrazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid involves multiple steps, starting with the preparation of the core dithia-tetrazatricyclo framework. This is typically achieved through a series of cyclization reactions involving sulfur and nitrogen-containing precursors. The aromatic rings and carboxyethyl groups are then introduced through subsequent substitution reactions, often using reagents such as halogenated aromatic compounds and carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the substitution reactions. Purification of the final product would typically involve recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur and nitrogen atoms in the dithia-tetrazatricyclo framework.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated aromatic compounds and carboxylic acids are frequently used as reagents in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols

Scientific Research Applications

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-carboxyethyl) Isocyanurate: A compound with a similar triazine core but different substituents.

    Isocyanuric Acid Tris(2-carboxyethyl) Ester: Another related compound with a triazine core and carboxyethyl groups.

Uniqueness

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid is unique due to its complex structure, which includes a dithia-tetrazatricyclo framework. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C54H44N6O8S2

Molecular Weight

969.1 g/mol

IUPAC Name

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid

InChI

InChI=1S/C54H44N6O8S2/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)

InChI Key

LTJDYGCWCCRPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5

Origin of Product

United States

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